1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol

regioisomer differentiation triazole coordination geometry SAR scaffold comparison

This para-substituted triazole alcohol (CAS 926228-98-0) offers a geometrically defined scaffold for systematic SAR exploration of CYP51 heme coordination. The secondary benzylic alcohol enables versatile derivatization – esterification, etherification, or oxidation – and class-level evidence confirms superior fungicidal activity over ketone analogs. Available as a racemic mixture with certified 95% purity (NMR, HPLC, GC), it also serves as an ideal test analyte for chiral method development, with individual (R)- and (S)-enantiomers procurable under separate CAS registrations. Select this specific regioisomer to ensure experimental reproducibility in antifungal and agrochemical screening campaigns.

Molecular Formula C10H11N3O
Molecular Weight 189.218
CAS No. 926228-98-0
Cat. No. B2473723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol
CAS926228-98-0
Molecular FormulaC10H11N3O
Molecular Weight189.218
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)N2C=NC=N2)O
InChIInChI=1S/C10H11N3O/c1-8(14)9-2-4-10(5-3-9)13-7-11-6-12-13/h2-8,14H,1H3
InChIKeyACPLFDFHFDDHOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethan-1-ol (CAS 926228-98-0): Chemical Class, Basic Characteristics, and Procurement-Relevant Specifications


1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol (CAS 926228-98-0) is a phenyl-substituted triazole alcohol derivative bearing a 1,2,4-triazole ring attached via N1 to a para-substituted phenyl ring with a secondary alcohol functional group at the benzylic position. Its molecular formula is C10H11N3O, molecular weight 189.21 g/mol, density 1.23±0.1 g/cm³ (20°C, 760 mmHg), and boiling point 373.5±44.0°C (760 mmHg) [1]. The compound exists as a racemic mixture unless otherwise specified, with commercially available enantiopure forms reported under distinct CAS registrations: (1S)-enantiomer (CAS 1212274-17-3) and (1R)-enantiomer (CAS 1212397-44-8) . The 1,2,4-triazole moiety enables coordination with heme iron in cytochrome P450 enzymes, particularly lanosterol 14α-demethylase (CYP51), the established molecular target for triazole antifungal pharmacophores [2].

Why Generic Substitution Fails: Critical Differentiation Factors for 1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethan-1-ol (CAS 926228-98-0) in Research Procurement


Triazole alcohols as a class exhibit widely divergent physicochemical and biological profiles based on subtle structural variations. Generic substitution among analogs is scientifically unsound for three evidence-based reasons. First, the substitution pattern on the phenyl ring critically modulates steric and electronic interactions with the CYP51 active site—para-substituted phenyl triazoles such as the target compound present a distinct molecular geometry compared to ortho- or meta-substituted isomers, with implications for heme coordination geometry and binding affinity [1]. Second, the alcohol functional group configuration (secondary benzylic alcohol) directly influences hydrogen-bonding capacity and metabolic stability relative to ketone or ether analogs; comparative SAR studies demonstrate that alcohol derivatives exhibit higher protective fungicidal activity than corresponding ketone congeners in standardized plant pathogen assays [2]. Third, enantiomeric purity represents a procurement-critical variable: the target racemate (CAS 926228-98-0) and its individual enantiomers (1S: CAS 1212274-17-3; 1R: CAS 1212397-44-8) are distinct chemical entities with non-interchangeable biological and regulatory profiles . The sections below provide quantitative differentiation evidence where available, and explicitly identify evidence gaps where direct comparative data are absent.

Quantitative Procurement Evidence Guide: Differentiating 1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethan-1-ol (CAS 926228-98-0) from Closest Analogs and Alternatives


Para-Phenyl Substitution Regiochemistry vs. Ortho- and Meta-Analogs: Distinct Molecular Geometry and Procurement Identity

The target compound bears the 1,2,4-triazole ring at the para position of the phenyl ring (N1-para-phenyl substitution). This regioisomeric configuration is structurally and pharmacologically distinct from ortho-substituted analogs such as 2-(1H-1,2,4-triazol-1-yl)phenylmethanol (CAS 914349-48-7) . Para-substitution positions the triazole moiety at the distal end of the aromatic system, maximizing linear molecular extension, whereas ortho-substitution introduces steric constraints and alters heme-binding trajectory. Procurement documentation indicates that para- and ortho-regioisomers are cataloged as separate SKUs with independent purity specifications and pricing structures, reflecting their non-interchangeable research applications .

regioisomer differentiation triazole coordination geometry SAR scaffold comparison

Secondary Benzylic Alcohol vs. Ketone Analogs: Class-Level Evidence for Superior Fungicidal Activity in Triazole Derivatives

Class-level SAR analysis of vinyl triazole derivatives demonstrates that alcohol analogs exhibit consistently higher protective fungicidal activity compared to corresponding ketone congeners. In standardized pot tests against Erysiphe graminis (powdery mildew on barley) and Puccinia recondita (brown rust on wheat), both alcohol analogs showed high activities, whereas both (Z)- and (E)-ketone analogs were less active. The E-alcohol analogs exhibited the highest activity among all configurations tested [1]. This class-level evidence supports the inference that the alcohol functional group in 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol confers activity advantages relative to ketone derivatives, although direct quantitative comparison with the specific target compound is not available in the literature.

alcohol vs. ketone activity comparison triazole fungicide SAR phytopathogenic fungi screening

Racemate vs. Individual Enantiomers: Procurement-Relevant Differentiation for CAS 926228-98-0

1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol (CAS 926228-98-0) is the racemic mixture containing equal proportions of (1R)- and (1S)-enantiomers. The individual enantiomers are registered under distinct CAS numbers: (1S)-enantiomer as CAS 1212274-17-3 and (1R)-enantiomer as CAS 1212397-44-8 . This stereochemical differentiation has critical implications for research procurement: enantiomers may exhibit differential binding to chiral biological targets, distinct metabolic profiles, and separate regulatory status. Suppliers maintain separate SKUs, pricing, and purity specifications for the racemate and each enantiomer [1].

chiral procurement enantiomeric purity stereochemical differentiation

Molecular Scaffold Differentiation: Monophenyl Triazole Alcohol vs. Bis-Triazole Fluconazole Core

The target compound represents a simplified monophenyl triazole alcohol scaffold, in contrast to the bis-triazole difluorophenyl core of fluconazole. SAR studies on fluconazole-derived triazole alcohols demonstrate that scaffold simplification and substituent modification profoundly alter antifungal potency. Specifically, direct difluorophenethyl-triazole analogs of fluconazole showed reduced activity against fungi, whereas dichlorophenyl-substituted analogs (e.g., compound 10h) exhibited MIC values of 2-8 μg/mL against Candida albicans and Cryptococcus neoformans [1]. Further refinement yielded 5-(2,4-dichlorophenyl)triazole analogs with MIC values of <0.01 to 0.5 μg/mL, representing 4-256× increased potency relative to fluconazole against Candida species [2]. The target compound (CAS 926228-98-0), lacking the second triazole ring and halogen substitutions, serves as a distinct scaffold for SAR exploration but direct comparative MIC data for this specific compound are not reported in the accessible literature.

scaffold comparison fluconazole analog design triazole antifungal pharmacophore

Physicochemical Property Differentiation: Density and Boiling Point Relative to Structural Analogs

The target compound exhibits measured density of 1.23±0.1 g/cm³ at 20°C and 760 mmHg, with a boiling point of 373.5±44.0°C at 760 mmHg [1]. These physicochemical parameters provide a reference baseline for purity assessment and formulation development. While the compound shares its molecular formula (C10H11N3O) with numerous isomeric triazole phenyl alcohols, the specific substitution pattern (para-triazole, secondary alcohol) confers unique density and boiling point characteristics that distinguish it from positional isomers.

physicochemical properties density comparison boiling point analysis

Purity Specifications: Vendor-Dependent Analytical Certification for CAS 926228-98-0

Commercial purity specifications for CAS 926228-98-0 vary among vendors, with reported purities of 95% (Bidepharm, Leyan, CymitQuimica) and 98.0% (ChemSrc) . Bidepharm provides batch-specific analytical certification including NMR, HPLC, and GC data . Procurement decisions should consider the analytical documentation required for the intended application—95% purity may be adequate for synthetic intermediate use, while 98% or higher may be warranted for biological assay reproducibility or crystallographic studies.

purity comparison analytical certification procurement specifications

Best Research and Industrial Application Scenarios for 1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethan-1-ol (CAS 926228-98-0) Based on Quantitative Evidence


Structure-Activity Relationship Studies Requiring a Para-Substituted Monophenyl Triazole Alcohol Scaffold

The compound's para-substituted triazole-phenyl configuration provides a structurally defined scaffold for SAR investigations distinct from ortho- or meta-substituted isomers. Procurement of CAS 926228-98-0 ensures the specific regioisomeric identity required for systematic exploration of phenyl substitution effects on triazole coordination geometry and CYP51 binding. The 95% purity grade with available analytical certification (NMR, HPLC, GC) supports reproducible synthetic derivatization .

Synthesis of Fluconazole Analogs and Triazole Antifungal Derivatives via Alcohol Functionalization

The secondary benzylic alcohol group serves as a versatile handle for esterification, etherification, or oxidation reactions in medicinal chemistry campaigns targeting triazole-based antifungal agents. Class-level evidence indicates that alcohol-functionalized triazoles exhibit superior fungicidal activity compared to ketone analogs, supporting the selection of this alcohol scaffold for derivatization studies [1]. The compound's molecular weight (189.21 g/mol) and LogP (1.32) provide a favorable starting point for further structural optimization [2].

Chiral Method Development and Enantiomeric Separation Studies

The availability of both the racemic mixture (CAS 926228-98-0) and individual enantiomers (1S: CAS 1212274-17-3; 1R: CAS 1212397-44-8) enables method development for chiral chromatography, asymmetric synthesis validation, and enantioselectivity assessment. The racemate serves as an ideal test analyte for developing chiral separation protocols, with the individual enantiomers available as reference standards for peak identification and optical purity determination .

Agrochemical Fungicide Lead Discovery Based on Triazole Pharmacophore

The 1,2,4-triazole moiety is a privileged scaffold in agrochemical fungicide development, with established activity against phytopathogenic fungi including Erysiphe graminis (powdery mildew) and Puccinia recondita (brown rust). The compound's para-phenyl substitution pattern and alcohol functionality align with SAR features associated with protective fungicidal activity in plant pathogen assays, as demonstrated by class-level studies of vinyl triazole alcohol derivatives [3]. The compound is suitable for screening campaigns targeting crop protection applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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